N-methyl-1,3-benzodioxole-5-carboxamide
Description
Context within the Benzodioxole Scaffold in Contemporary Chemical Research
The 1,3-benzodioxole (B145889) scaffold is a highly significant and versatile structural motif in the field of medicinal chemistry. nih.gov It is a common feature in a wide array of natural products, including plant alkaloids like berberine (B55584) and sanguinarine, which exhibit a broad spectrum of biological activities. researchgate.net In synthetic organic chemistry, the benzodioxole ring system serves as a crucial intermediate and a foundational template for creating more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com
The prevalence of this scaffold in drug design is due to its ability to impart favorable biological properties. Research has demonstrated that compounds containing the 1,3-benzodioxole moiety possess a wide range of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antioxidant, antihypertensive, and antidiabetic effects. researchgate.netresearchgate.netnih.gov The relatively low mammalian toxicity and excellent bioavailability associated with many benzodioxole-containing drugs further enhance their appeal in drug discovery. researchgate.netenamine.net The stability and reactivity of the ring, influenced by the electron-donating effect of the two oxygen atoms, make it a valuable component for chemical synthesis and modification. chemicalbook.com
Significance and Research Trajectory of Benzodioxole-5-carboxamide Derivatives
The addition of a carboxamide group at the 5-position of the benzodioxole scaffold creates the benzodioxole-5-carboxamide core, a structure that has been the subject of significant scientific investigation. By modifying the substituents on the amide nitrogen, researchers have developed a multitude of derivatives with diverse and potent biological activities. This line of research highlights the importance of the carboxamide linkage in mediating interactions with biological targets.
Recent studies have focused on synthesizing and evaluating various N-substituted benzodioxole-5-carboxamide derivatives for therapeutic potential. For instance, a 2023 study explored a series of these derivatives for their antidiabetic properties. nih.gov The research identified specific compounds that showed potent inhibition of the α-amylase enzyme, a key target in managing blood glucose levels.
Table 1: In Vitro α-Amylase Inhibition by Benzodioxole-5-carboxamide Derivatives
| Compound | N-Substituent | IC₅₀ (µM) |
|---|---|---|
| IIa | Phenyl | 0.85 |
| IIc | 4-Chlorophenyl | 0.68 |
Data from a study on the antidiabetic potential of synthesized benzodioxol carboxamide derivatives. nih.gov
Furthermore, the anticancer potential of this class of compounds has been a major research focus. A 2020 study synthesized and evaluated benzodioxole-5-carboxamide derivatives containing a dimethoxy phenyl amide group for their cytotoxic activity against several cancer cell lines. najah.edu The results indicated that these compounds exhibited notable anticancer effects.
Table 2: Anticancer Activity of Selected Benzodioxole-5-carboxamide Derivatives
| Compound | N-Substituent | Target Cell Line | Key Finding |
|---|---|---|---|
| 2a | 2,5-Dimethoxyphenyl | Hep3B (Liver Cancer) | Reduced α-fetoprotein secretion to 1625.8 ng/ml. |
| 2b | 3,4-Dimethoxyphenyl | Hep3B (Liver Cancer) | Reduced α-fetoprotein secretion to 2340 ng/ml. |
Findings from research into the cytotoxic and antioxidant properties of novel benzodioxole derivatives. najah.edu
Other research avenues have explored these derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation, and as potential auxin receptor agonists for promoting plant root growth. nih.govresearchgate.net The design of capsaicin (B1668287) analogues incorporating the benzodioxole structure has also yielded compounds with significant cytotoxicity against breast cancer cells. nih.gov This broad and ongoing research trajectory underscores the significance of the benzodioxole-5-carboxamide scaffold as a promising platform for the development of new therapeutic agents.
Properties
IUPAC Name |
N-methyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-9(11)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEACMLUCCJQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363370 | |
| Record name | N-methyl-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-84-1 | |
| Record name | N-methyl-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Methyl 1,3 Benzodioxole 5 Carboxamide and Analogues
Convergent and Linear Synthesis Strategies
The construction of complex molecules like N-methyl-1,3-benzodioxole-5-carboxamide can be approached through two primary strategies: linear and convergent synthesis.
| Synthesis Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Step-by-step assembly of the target molecule from a single starting material. chemistnotes.compediaa.com | Conceptually simple and straightforward to plan. | Overall yield decreases exponentially with the number of steps. differencebetween.comwikipedia.org |
| Convergent Synthesis | Independent synthesis of key molecular fragments followed by their combination. wikipedia.org | Higher overall yields, greater efficiency, and flexibility in fragment modification. chemistnotes.com | May require more complex planning and synthesis of individual fragments. |
Carboxamide Bond Formation via Amidation Reactions
The formation of the carboxamide bond is the crucial step in the synthesis of this compound. This is typically achieved by reacting the carboxylic acid precursor, 1,3-benzodioxole-5-carboxylic acid, with methylamine. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. nih.gov
A variety of modern coupling reagents have been developed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate in situ. nih.govresearchgate.net
Common Coupling Reagents for Amidation:
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukluxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukluxembourg-bio.com The choice of carbodiimide (B86325) can be influenced by the solubility of its urea (B33335) byproduct; for example, the dicyclohexylurea formed from DCC is largely insoluble and can be removed by filtration, whereas the byproduct of EDC is water-soluble, facilitating its removal through aqueous extraction. peptide.com
Uronium/Aminium and Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are based on 1-hydroxy-benzotriazole (HOBt). fishersci.co.uk These reagents form active esters that are highly reactive towards amines. luxembourg-bio.com The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides can suppress side reactions and reduce the risk of racemization when using chiral carboxylic acids. fishersci.co.uk
The general mechanism involves the activation of the carboxyl group by the coupling reagent, followed by nucleophilic attack from the amine to form the amide bond. The selection of the reagent and reaction conditions depends on the specific substrates and the need to avoid side reactions. nih.govluxembourg-bio.com
Precursor Derivatization and Subsequent Amidation Pathways
The synthesis of this compound and its analogues often involves the initial preparation of a derivatized 1,3-benzodioxole (B145889) precursor. This strategy allows for the introduction of various functional groups onto the benzodioxole ring system before the final amidation step.
A common linear pathway starts with 1,3-benzodioxole-5-carboxylic acid. This precursor can be converted into a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. chemicalbook.comnih.gov The resulting 1,3-benzodioxole-5-carbonyl chloride is then reacted with methylamine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the final this compound. nih.govfrontiersin.org
Alternatively, derivatization can occur at other positions of the benzodioxole ring. For instance, 3,4-(methylenedioxy)phenylacetic acid can be esterified and then subjected to a Friedel-Crafts acylation to introduce a keto group. nih.gov The resulting keto-ester can be hydrolyzed back to the carboxylic acid, which is then available for amidation. This multi-step process allows for the creation of a library of substituted benzodioxole carboxamides by varying the acylating agent. nih.gov
Example of a Precursor Derivatization Pathway:
Esterification: 3,4-(methylenedioxy)phenylacetic acid is converted to its methyl ester using oxalyl chloride in methanol. nih.gov
Acylation: The methyl ester undergoes a Friedel-Crafts reaction with a substituted benzoic acid in the presence of phosphorus pentoxide to introduce a benzoyl group at the 6-position. nih.gov
Hydrolysis: The ester is hydrolyzed back to a carboxylic acid using sodium hydroxide. nih.gov
Amidation: The resulting 2-(6-benzoyl-1,3-benzodioxol-5-yl)acetic acid derivative is then coupled with an appropriate amine to form the final carboxamide analogue.
This approach highlights how precursor modification is a powerful tool for generating structural diversity in the final products.
Enzymatic Resolution and Enantioselective Synthesis for Chiral Intermediates
When synthesizing analogues of this compound that contain chiral centers, controlling stereochemistry is paramount. Biocatalysis, utilizing enzymes, offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure intermediates. mdpi.com
Kinetic Resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. wikipedia.org In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. wikipedia.org Lipases, such as those from Candida rugosa or Candida antarctica (CALB), are frequently employed for the resolution of alcohols and esters through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net
Dynamic Kinetic Resolution (DKR) is an advancement over standard kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. nih.gov DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. nih.gov This is often achieved by pairing an enzyme with a metal catalyst, which facilitates the continuous interconversion of the enantiomers, allowing the enzyme to act on the entire substrate pool. nih.govnih.gov
For example, the chemoenzymatic DKR of benzylic alcohols has been achieved using a combination of a lipase (B570770) for selective acylation and a ruthenium catalyst to promote the racemization of the alcohol substrate. nih.gov Such strategies can be applied to prepare chiral benzodioxole-containing intermediates, which can then be carried forward to synthesize enantiopure carboxamide analogues. google.com
Optimization of Reaction Parameters and Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst or coupling reagent, and stoichiometry of reactants all play a crucial role in the efficiency of the amidation reaction. analis.com.my
Key Parameters for Optimization:
Solvent: The solvent can significantly influence reaction rates and outcomes. nih.gov For amidation reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly used. analis.com.my In some cases, solvent choice can even control the product distribution, as seen in protocols where DCE favors primary amide formation while dioxane favors imide formation from the same starting materials. nih.gov
Temperature: Reaction temperature affects the rate of reaction. An optimal temperature must be found that promotes the desired reaction without leading to decomposition or significant side product formation. Studies have shown that increasing the temperature from room temperature to 60 °C or 80 °C can substantially increase the yield of amide products. analis.com.myresearchgate.net
Coupling Reagent/Catalyst: The concentration and type of coupling reagent are critical. For instance, in a direct amidation using EDC.HCl, optimizing the molar ratio of the carboxylic acid, amine, and EDC.HCl was found to be essential for achieving a high yield (93.1%). analis.com.my
Reaction Time: The duration of the reaction must be sufficient for completion but not so long that side reactions or product degradation become an issue. Optimization studies often track product formation over time to determine the optimal endpoint. analis.com.my
| Parameter | Effect on Reaction | Example of Optimization |
|---|---|---|
| Solvent | Influences solubility, reaction rate, and sometimes product selectivity. nih.gov | Anhydrous THF was found to be the optimal solvent for an EDC.HCl mediated amidation. analis.com.my |
| Temperature | Affects reaction kinetics; higher temperatures generally increase reaction rates. researchgate.net | Increasing temperature from room temperature to 60 °C significantly improved amide yield. analis.com.my |
| Reagent Stoichiometry | The molar ratio of reactants and coupling agents directly impacts conversion and yield. | An optimal molar ratio of 1:1:1.5 (acid:amine:EDC.HCl) resulted in the highest product yield. analis.com.my |
| Reaction Time | Determines the extent of reaction completion. | A reaction time of 150 minutes was found to be optimal for maximizing yield in a specific amidation. analis.com.my |
Novel Synthetic Routes for Substituted Benzodioxole Carboxamides
Beyond traditional amidation methods, novel synthetic routes are continuously being developed to access structurally diverse and complex benzodioxole carboxamides. These advanced methodologies often employ modern catalytic systems to achieve transformations that are difficult or inefficient using classical approaches.
One powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. A synthetic route to novel 1,3-benzodioxole derivatives has been developed starting from (6-bromobenzo[d] chemistnotes.comCurrent time information in Kanpur, IN.dioxol-5-yl)methanol. researchgate.networldresearchersassociations.com This starting material is converted in several steps to a triazole-substituted bromobenzodioxole, which then serves as the substrate for a Suzuki-Miyaura coupling with various arylboronic acids. This approach enables the introduction of a wide array of substituted aryl and heterocyclic groups onto the benzodioxole core, with yields ranging from 33-89%. researchgate.networldresearchersassociations.com
Another emerging area is C-H activation/functionalization . These reactions involve the direct transformation of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a highly atom-economical and efficient way to build molecular complexity. While not yet specifically reported for this compound, C-H activation strategies are being increasingly used for the synthesis of complex heterocyclic compounds and could represent a future direction for the synthesis of novel benzodioxole carboxamide analogues.
These modern synthetic methods provide powerful tools for medicinal chemists to generate libraries of novel substituted benzodioxole carboxamides for biological screening and drug discovery programs.
Comprehensive Spectroscopic and Structural Elucidation of N Methyl 1,3 Benzodioxole 5 Carboxamide and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For N-methyl-1,3-benzodioxole-5-carboxamide, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the benzodioxole ring, the N-methyl group, and the carboxamide linkage.
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is anticipated to show a complex pattern for the three protons on the benzodioxole ring. These protons form a spin system that approximates an ABX pattern, leading to distinct multiplets. mdpi.com The proton at position 7 (adjacent to the carboxamide) would likely appear as a doublet, the proton at position 4 as a doublet, and the proton at position 6 as a doublet of doublets. A sharp singlet around 6.0 ppm is characteristic of the two protons of the methylenedioxy (-O-CH₂-O-) bridge. worldresearchersassociations.com The N-methyl group is expected to produce a singlet (or a doublet if coupled to the amide proton, which is absent here) in the aliphatic region, typically around 2.8-3.0 ppm.
¹³C NMR Spectroscopy: The carbon spectrum would provide further structural confirmation. The carbonyl carbon of the amide group is expected to resonate significantly downfield, typically in the range of 165-170 ppm. oregonstate.eduwisc.edu The six carbons of the benzodioxole ring would appear in the aromatic region (approximately 105-150 ppm), with the two oxygen-bearing quaternary carbons having the highest chemical shifts in this group. mdpi.comspectrabase.com The methylenedioxy bridge carbon typically gives a signal around 101-102 ppm. worldresearchersassociations.com The N-methyl carbon would be observed in the aliphatic region, generally between 25-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogues and standard chemical shift ranges. mdpi.comworldresearchersassociations.comoregonstate.edu
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C=O | - | ~168 |
| Ar-C4 | ~6.9 | ~108 |
| Ar-C5 | - | ~125 |
| Ar-C6 | ~7.3 | ~122 |
| Ar-C7 | ~7.4 | ~108 |
| Ar-C3a/C7a (-O-C-C-O-) | - | ~148 / ~150 |
| -O-CH₂-O- | ~6.0 | ~101 |
| -N-CH₃ | ~2.9 | ~26 |
Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₉H₉NO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (~179.058 g/mol ). The fragmentation of aromatic amides is well-characterized. nih.govrsc.org A primary and highly characteristic fragmentation pathway involves the cleavage of the amide N-CO bond. nih.govrsc.org This would result in the formation of a stable benzodioxole acylium ion. Further fragmentation of the benzodioxole ring itself can also occur. nist.govmassbank.eu
Key expected fragmentation pathways include:
Formation of the acylium ion: Cleavage of the N-methylamine group (-NHCH₃) would yield a prominent peak corresponding to the 1,3-benzodioxole-5-carbonyl cation at m/z 149.
Loss of carbon monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide (CO), resulting in a fragment at m/z 121, corresponding to the benzodioxolyl cation.
Fragmentation of the benzodioxole ring: The molecular ion or subsequent fragments may undergo cleavage of the methylenedioxy bridge.
Table 2: Predicted Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of aromatic amides and benzodioxoles. nih.govrsc.orgnist.gov
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 179 | Molecular Ion [M]⁺ | [C₉H₉NO₃]⁺ |
| 149 | [M - NHCH₃]⁺ (Acylium ion) | [C₈H₅O₃]⁺ |
| 121 | [M - NHCH₃ - CO]⁺ | [C₇H₅O₂]⁺ |
| 93 | [C₇H₅O₂ - CO]⁺ | [C₆H₅O]⁺ |
| 65 | [C₆H₅O - CO]⁺ | [C₅H₅]⁺ |
Solid-State Structural Analysis: X-ray Diffraction and Micro-Electron Diffraction (MicroED)
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues, such as N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net
Studies on various benzodioxole derivatives consistently show that the fused ring system is largely planar, but the five-membered dioxole ring itself adopts a non-planar conformation. nih.govnih.gov It typically assumes a flattened "envelope" conformation, where the methylene (B1212753) carbon (-O-CH₂-O-) is the "flap," lying slightly out of the plane formed by the other four atoms of that ring. nih.govresearchgate.netnih.gov For one analogue, this deviation was measured to be 0.221 Å. nih.govresearchgate.net
Table 4: Representative Crystal Data for an Analogue, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide Data from Acta Crystallographica Section E, 2013, E69, o1700. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃NO₄S |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 18.0158 (4) |
| b (Å) | 5.9346 (1) |
| c (Å) | 25.5480 (8) |
| Volume (ų) | 2731.51 (11) |
| Z (molecules per unit cell) | 8 |
Investigation of in Vitro Biological Activities and Underlying Mechanisms of N Methyl 1,3 Benzodioxole 5 Carboxamide and Its Derivatives
Enzyme Modulation and Inhibition Studies
Purinergic Receptor (P2X4/P2X7) Antagonism
Derivatives of 1,3-benzodioxole (B145889) have been investigated for their potential to act as antagonists of purinergic P2X receptors, which are ligand-gated ion channels activated by ATP. nih.gov Overexpression and hyperactivity of these receptors, particularly P2X4 and P2X7, are associated with various pathological conditions. nih.gov
In a study investigating a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, researchers identified compounds with high potency and selectivity for the human P2X4 (h-P2X4R) and P2X7 (h-P2X7R) receptors. nih.gov The antagonistic activity was determined using a Ca²⁺ influx assay in astrocytoma cell lines expressing these receptors. nih.gov
Key findings from this research highlighted two derivatives with significant inhibitory potential. Compound 9o , identified as N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] google.comnih.govdioxole-5-carboxamide, was a potent and selective antagonist for h-P2X4R. nih.gov Another derivative, 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] google.comnih.govdioxole-5-carboxamide), was found to be a selective and highly potent antagonist for h-P2X7R. nih.gov Further investigation into their mechanism of action revealed that both compounds act as non-competitive, negative allosteric modulators. nih.gov
| Compound | Target Receptor | IC₅₀ (µM) | Mode of Antagonism |
|---|---|---|---|
| N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] google.comnih.govdioxole-5-carboxamide (9o) | h-P2X4R | 0.039 ± 0.07 | Non-competitive negative allosteric |
| N-(quinolin-8-ylcarbamothioyl)benzo[d] google.comnih.govdioxole-5-carboxamide (9q) | h-P2X7R | 0.018 ± 0.06 | Non-competitive negative allosteric |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a key enzyme complex involved in both the citric acid cycle and the electron transport chain. While various carboxamide derivatives are known to act as SDH inhibitors, particularly in the field of fungicides, no specific in vitro studies on the inhibitory activity of N-methyl-1,3-benzodioxole-5-carboxamide or its direct derivatives against mammalian SDH were identified in a review of the available scientific literature.
Glycoside Hydrolase (α-Amylase) and Lipase (B570770) Inhibition
The inhibitory effects of benzodioxole derivatives on digestive enzymes such as α-amylase and lipase have been explored as a potential avenue for managing metabolic disorders. One study evaluated a class of benzodioxole-carboxamide derivatives for their ability to inhibit these enzymes in vitro.
The results indicated that the carboxamide derivatives exhibited moderate inhibitory activity against α-amylase. In contrast, the inhibitory activity against lipase was generally weak to negligible. nih.gov The study used acarbose (B1664774) and orlistat (B1677487) as positive controls for α-amylase and lipase inhibition, respectively. nih.gov
| Compound Class | Enzyme Target | Result | Most Active Compound | IC₅₀ (µg/ml) |
|---|---|---|---|---|
| Benzodioxole-carboxamide | α-Amylase | Moderate Inhibition | Compound 6b | 4.28 |
| Lipase | Weak/Negligible Inhibition | Compound 6a | 44.47 |
Protein Tyrosine Phosphatase (SHP2) Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways. Despite the investigation of various chemical scaffolds as SHP2 inhibitors, a review of peer-reviewed literature did not yield specific studies demonstrating the in vitro inhibitory activity of this compound or its derivatives against SHP2.
Histone Methyltransferase (EZH1/EZH2) Inhibition
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). These enzymes play a critical role in epigenetic regulation and have emerged as targets in oncology. While a patent has been filed that includes 1,3-benzodioxole derivatives as potential EZH1 and/or EZH2 inhibitors, detailed peer-reviewed scientific studies providing in vitro biological data and specific inhibitory concentrations for this compound or its derivatives were not found in the public domain.
Receptor Agonism and Signaling Pathway Modulation
A search of the scientific literature did not identify in vitro studies investigating the agonist activity of this compound or its derivatives on receptors within mammalian systems or detailing their modulation of associated signaling pathways. One study on 1,3-benzodioxole derivatives did demonstrate agonist activity at the auxin receptor TIR1 in plants, leading to the promotion of root growth, but this is not directly applicable to mammalian pharmacology. google.com
Plant Auxin Receptor (TIR1) Agonism and Root Growth Promotion
Derivatives of 1,3-benzodioxole have been identified as potent agonists of the plant auxin receptor, Transport Inhibitor Response 1 (TIR1), playing a crucial role in promoting root growth. nih.govresearchgate.net Auxins are essential phytohormones that regulate plant development, and synthetic auxins are widely used in agriculture. nih.gov
Through computer-aided drug discovery approaches, a series of N-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized to target the TIR1 receptor. nih.govresearchgate.net Among these, a novel auxin receptor agonist designated K-10 (N-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide) demonstrated a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net The biological activity of K-10 was shown to surpass that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net
Further investigation into the mechanism confirmed that K-10 functions through auxin-like physiological pathways. nih.gov Studies using auxin-related mutants indicated that the compound is recognized by the TIR1 receptor, and it significantly enhanced the transcriptional activity of an auxin response reporter (DR5:GUS). nih.govresearchgate.net Molecular docking analysis revealed that K-10 has a stronger binding affinity with TIR1 compared to NAA. nih.govresearchgate.net Transcriptome analysis supported these findings, showing that K-10 induces a transcriptional response common to auxin and down-regulates genes that inhibit root growth. nih.govresearchgate.net
The practical effect of these molecular interactions is a significant enhancement of the root system. In Oryza sativa, K-10 treatment led to greater root length, surface area, and volume compared to controls and NAA-treated seedlings. nih.gov At a concentration of 12.5 μM, K-10 produced a 110.8% promotive rate on primary root elongation in rice, highlighting its potential as a superior plant growth regulator. nih.gov
Table 1: Comparative Root Growth Promotion in Oryza sativa
| Compound | Concentration (μM) | Primary Root Elongation Promotive Rate (%) |
|---|---|---|
| K-10 | 12.5 | 110.8% |
| NAA | (Concentration for max effect not specified) | Less than K-10 |
Cellular Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines
The 1,3-benzodioxole scaffold is a key component in various derivatives synthesized and evaluated for their antitumor activity. researchgate.net Certain compounds incorporating this moiety have demonstrated significant growth inhibitory effects across numerous human tumor cell lines. researchgate.net One mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov
A series of organic arsenicals were developed by conjugating 1,3-benzodioxole and its metabolic derivatives with arsenical precursors. nih.govnih.gov These synthesized compounds exhibited potent anti-proliferative activity. nih.gov Their mechanism involves inhibiting the thioredoxin system, which is often up-regulated in cancer cells. nih.govnih.gov This inhibition leads to an increase in oxidative stress, which in turn initiates apoptosis both in vitro and in vivo. nih.govnih.gov The induction of apoptosis is a critical pathway for eliminating cancer cells, and agents that can selectively trigger this process are of great interest in oncology. ukrbiochemjournal.org
Studies on other novel derivatives have also pointed towards apoptosis as a primary mechanism of cell death. nih.gov For example, the anthracenyl-amino acid topoisomerase I inhibitor NU/ICRF 505 induces significant DNA fragmentation, a hallmark of apoptosis, in HL60 human leukemia cells. nih.gov While not a direct derivative of this compound, this illustrates a common strategy where complex molecules are designed to induce apoptosis in cancer cells. nih.gov The ability of 1,3-benzodioxole derivatives to initiate apoptosis suggests their potential as a basis for developing new anticancer agents. nih.govnih.gov
Tumor cells often exist in a low-glucose environment and must reprogram their metabolism to survive, frequently becoming more dependent on mitochondrial function. mdpi.com Targeting the pathways that support survival during this glucose starvation is a promising therapeutic strategy. mdpi.com
Research on amuvatinib (B1684542) derivatives led to the identification of N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6), which shows selective toxicity towards tumor cells under conditions of glucose starvation. mdpi.com This derivative was found to be highly efficacious in killing tumor cells experiencing metabolic stress. mdpi.com The mechanism of action is directly linked to mitochondrial inhibition. mdpi.com Compound 6 was observed to inhibit the mitochondrial membrane potential, a critical factor for mitochondrial function and cell survival. mdpi.com This finding aligns with the known dependence of glucose-starved cells on their mitochondria, as stress granules formed during starvation can interact with mitochondria and modulate their function. mdpi.comnih.gov The ability of this 1,3-benzodioxole derivative to disrupt mitochondrial function under glucose starvation highlights a specific vulnerability in cancer cells that can be exploited for therapeutic purposes. mdpi.com
Immunomodulatory and Inflammatory Pathway Interactions
Certain derivatives containing the 1,3-benzodioxole structure have demonstrated significant immunomodulatory and anti-inflammatory properties. One such compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), isolated from Antrodia camphorata, was investigated for its anti-inflammatory potential. nih.gov
In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, DMB showed a dose-dependent inhibition of pro-inflammatory mediators. nih.gov Specifically, it suppressed the production of nitric oxide (NO) and the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for this anti-inflammatory effect involves the modulation of key signaling pathways. DMB was found to significantly suppress the LPS-induced nuclear translocation of nuclear factor-κB (NF-κB), a central regulator of inflammatory responses. nih.gov This inhibition was associated with a decrease in the phosphorylation and degradation of IκB-α, the inhibitor of NF-κB. nih.gov These findings indicate that the 1,3-benzodioxole structure can serve as a scaffold for compounds that interfere with major inflammatory pathways like NF-κB. nih.gov
Antimicrobial and Antiparasitic Efficacy Assessments
The 1,3-benzodioxole scaffold has been incorporated into various molecular hybrids to assess their antifungal potential. buketov.edu.kz This structural moiety is recognized for its biophoric nature, which imparts distinctive pharmacological properties and contributes to broad-spectrum activity. buketov.edu.kz
A study on new benzodioxole–imidazole molecular hybrids evaluated their in vitro activity against several fungal strains, including Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.gov Certain compounds from this series emerged as highly active. Notably, compounds 5l and 5m, which bear a trifluoromethylphenyl moiety, showed the best activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.148 μmol/mL. nih.gov Compound 5b was most effective against Candida tropicalis (MIC = 0.289 μmol/mL), while compounds 5o and 5l were the most potent against Candida parapsilosis and Aspergillus niger, respectively. nih.gov
In another study, a series of 1,3-benzodioxole-pyrimidine derivatives were synthesized and tested against various phytopathogenic fungi. researchgate.net Compound 5c from this series displayed excellent, broad-spectrum fungicidal activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with EC50 values that were significantly more potent than the commercial fungicide boscalid (B143098) in several cases. researchgate.net The mechanism for this derivative was identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. researchgate.net
Table 2: Antifungal Activity of Selected 1,3-Benzodioxole Derivatives
| Compound ID | Fungal Strain | Activity Metric | Value (μmol/mL) |
|---|---|---|---|
| 5l | Candida albicans | MIC | 0.148 |
| 5m | Candida albicans | MIC | 0.148 |
| 5b | Candida tropicalis | MIC | 0.289 |
Antischistosomal Effects and Ultrastructural Alterations
While direct studies on the antischistosomal activity of this compound are not available in current scientific literature, research into the broader class of 1,3-benzodioxole derivatives has revealed significant potential for schistosomicidal drugs. nih.govresearchgate.net Schistosomiasis remains a major public health issue, and the reliance on a single drug, praziquantel, necessitates the search for new therapeutic agents, particularly those effective against juvenile worm stages. nih.govnih.gov
A study investigating a series of novel synthetic 1,3-benzodioxole derivatives demonstrated that all tested compounds exhibited in vitro activity against Schistosoma mansoni. nih.gov One derivative, a thiazolidinone attached to the 4-position of the 1,3-benzodioxole ring (derivative 12), was identified as particularly potent. nih.gov This compound led to 100% mortality of adult worms within 72 hours at a concentration of 100 µM and 83.3% mortality at 50 µM. nih.gov
Ultrastructural analysis using scanning electron microscopy (SEM) is a common method to evaluate the damage caused by active compounds to the parasite's tegument, a critical outer layer responsible for nutrient absorption and immune evasion. scielo.brnih.govresearchgate.net In worms treated with the aforementioned benzodioxole derivative 12, significant tegumentary changes were observed. nih.gov Such damage is a key indicator of schistosomicidal efficacy and is believed to contribute directly to the death of the worms. nih.gov Common ultrastructural alterations observed in S. mansoni after exposure to effective compounds include the formation of bubble lesions, wrinkling of the tegument, destruction and loss of tubercles and spines, edema, and the formation of ulcers that can expose the underlying musculature. scielo.brscielo.br These findings suggest that the 1,3-benzodioxole scaffold is a promising starting point for the development of new antischistosomal agents. nih.gov
Antioxidant Potential and Reactive Oxygen Species Scavenging
The 1,3-benzodioxole moiety is a structural component of various compounds that exhibit antioxidant properties. researchgate.net The capacity of a compound to scavenge reactive oxygen species (ROS) is crucial for mitigating oxidative stress, a condition implicated in numerous diseases. ROS include superoxide (B77818) anions, hydroxyl radicals, and singlet oxygen, which can damage cellular components if not neutralized. nih.govnih.gov
Research into natural and synthetic compounds containing the 1,3-benzodioxole ring has confirmed its role in antioxidant activity. For example, a new derivative isolated from Hypecoum erectum, named Hypecoumic acid, demonstrated moderate antioxidative activity. mdpi.com In a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, Hypecoumic acid exhibited a notable capacity to reduce free radicals. mdpi.com
Table 1: Antioxidant Activity of Hypecoumic Acid and Related Compounds
| Compound | IC₅₀ (µM) in DPPH Assay |
|---|---|
| Hypecoumic acid | 86.3 |
| Coptisine | 252.6 |
| Protopine | 345.2 |
| Cryptopine | 430.1 |
Data sourced from in vitro DPPH-scavenging assays. mdpi.com
Furthermore, the carboxamide functional group, also present in this compound, has been associated with ROS scavenging capabilities. A study on a series of N-substituted indole-carboxamides found that they were effective in scavenging various reactive oxygen species. nih.gov These compounds were shown to inhibit the formation of hydroxyl radicals by 7-37% and reduce superoxide radicals by approximately 13-70%, as measured by chemiluminescence. nih.gov This suggests that the combination of the benzodioxole ring and the N-methylcarboxamide group could potentially confer significant antioxidant and ROS scavenging properties.
Interactions with Biological Macromolecules and Signaling Pathways
The biological effects of a compound are dictated by its interactions with specific macromolecules, which in turn modulate cellular signaling pathways. The 1,3-benzodioxole scaffold has been identified as a key pharmacophore capable of such interactions. researchgate.net
A compelling example is the development of 1,3-benzodioxole derivatives as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants. researchgate.net A series of N-(benzo[d] nih.govscielo.brdioxol-5-yl)-2-(one-benzylthio) acetamides, which are structurally related to this compound, were designed and synthesized. researchgate.net Molecular docking analyses predicted, and subsequent biological assays confirmed, that these compounds bind effectively to the TIR1 receptor. researchgate.net This interaction activates auxin-related signaling pathways, significantly promoting root growth. researchgate.net This demonstrates the ability of the benzodioxole structure to interact with a specific protein receptor and trigger a downstream signaling cascade.
Moreover, the potential ROS scavenging activity of benzodioxole derivatives has direct implications for major signaling pathways in mammalian cells. Excessive ROS levels are known to activate pro-inflammatory pathways such as the MAPK (mitogen-activated protein kinase) and PI3K/AKT pathways. nih.gov By reducing ROS levels, antioxidant compounds can indirectly modulate these pathways, thereby mitigating inflammatory responses. nih.gov Therefore, a compound like this compound, based on its structural components, has the potential to interact with enzymatic systems and signaling proteins, although specific targets in this context have yet to be identified.
Structure Activity Relationship Sar and Rational Design of N Methyl 1,3 Benzodioxole 5 Carboxamide Derivatives
Correlating Substituent Effects with Biological Potency and Selectivity
The biological activity of derivatives based on the 1,3-benzodioxole-5-carboxamide (B1330235) core is significantly influenced by the nature and position of various substituents. Studies on a range of analogs have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity across different biological targets.
For instance, a series of 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives were synthesized and evaluated as antagonists for P2X4 and P2X7 receptors, which are implicated in various pathological conditions like chronic pain and inflammation. nih.gov The study revealed that specific substitutions on the phenylcarbamothioyl moiety dramatically impacted both the potency and selectivity of the compounds. nih.gov
One of the most potent and selective antagonists for the h-P2X4 receptor was found to be 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] najah.educambridgemedchemconsulting.comdioxole-5-carboxamide), with an IC50 value of 0.039 µM. nih.gov In contrast, 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] najah.educambridgemedchemconsulting.comdioxole-5-carboxamide) was identified as a highly potent and selective antagonist for the h-P2X7 receptor, exhibiting an IC50 of 0.018 µM. nih.gov These findings underscore the critical role of the substituent's electronic and steric properties in achieving receptor selectivity.
In another study focusing on anticancer and antioxidant activities, carboxamide-containing benzodioxole derivatives showed notable cytotoxic effects against various cancer cell lines. najah.edu Specifically, compounds 2a and 2b demonstrated significant anticancer activity, which was attributed to the presence of di-methoxy phenyl amide groups. najah.edu This suggests that the electronic character and hydrogen-bonding capacity of the substituents are key determinants of their biological action.
Furthermore, research into novel benzodioxole derivatives as auxin receptor agonists for promoting root growth has also highlighted the importance of substituent effects. A series of N-(benzo[d] najah.educambridgemedchemconsulting.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were synthesized, with compound K-10 showing excellent root growth-promoting activity, surpassing that of the natural auxin NAA. frontiersin.orgresearchgate.net This indicates that the specific arrangement of substituents on the acetamide side chain is crucial for effective interaction with the auxin receptor TIR1. frontiersin.orgresearchgate.net
The following table summarizes the biological activities of selected N-substituted 1,3-benzodioxole-5-carboxamide derivatives, illustrating the impact of different substituents on their potency and selectivity.
| Compound ID | Substituent Group | Biological Activity | IC50 (µM) | Target |
| 9o | N-((2-bromo-4-isopropylphenyl)carbamothioyl) | h-P2X4R Antagonist | 0.039 | P2X4 Receptor |
| 9q | N-(quinolin-8-ylcarbamothioyl) | h-P2X7R Antagonist | 0.018 | P2X7 Receptor |
| 2a | N-(di-methoxyphenyl) | Anticancer | - | Cancer Cell Lines |
| K-10 | N-(benzo[d] najah.educambridgemedchemconsulting.comdioxol-5-yl)-2-(one-benzylthio) acetamide | Auxin Receptor Agonist | - | TIR1 Auxin Receptor |
Conformational Analysis and Steric Hindrance Contributions to Activity
The three-dimensional arrangement of a molecule, or its conformation, is a critical factor that governs its interaction with biological targets. For N-methyl-1,3-benzodioxole-5-carboxamide derivatives, both the conformation of the benzodioxole ring system and the rotational freedom around the amide bond play a significant role in their biological activity.
The orientation of the N-methyl and carboxamide groups relative to the benzodioxole ring is also subject to rotational barriers, which can lead to different stable conformers. The interplay between these conformers and their relative energies can affect the molecule's ability to adopt the specific bioactive conformation required for binding to its target.
Steric hindrance, which arises from the spatial arrangement of atoms and groups within a molecule, can also significantly impact biological activity. Large or bulky substituents can prevent the molecule from achieving the optimal orientation for binding, thereby reducing its potency. Conversely, in some cases, steric bulk may be beneficial if it promotes a specific, more active conformation or prevents binding to off-target molecules, thus enhancing selectivity.
Systematic studies on the effects of N-methylation and conformation on the anti-leishmanial activity of almiramide, a naturally occurring N-methylated lipopeptide, have shown that the degree of N-methylation influences the peptide's conformational flexibility and, consequently, its biological activity. nih.gov While not directly involving the benzodioxole moiety, these findings highlight the general principle that modifications affecting molecular conformation, such as N-methylation, can have a profound impact on bioactivity. nih.gov
Enantiomeric Specificity and Chiral Resolution Impact on Bioactivity
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with chiral molecules. nih.gov This means that the two enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.gov
While this compound itself is not chiral, the introduction of a chiral center through substitution on the N-methyl group or the benzodioxole ring would result in a pair of enantiomers. In such cases, it would be crucial to separate and evaluate the biological activity of each enantiomer individually.
The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or the use of chiral chromatography. wikipedia.org
Investigating the enantiomeric specificity of chiral this compound derivatives would be a key step in the drug discovery process. mdpi.com This would involve synthesizing the racemic mixture, performing chiral resolution to obtain the pure enantiomers, and then conducting biological assays to determine the activity and potency of each. Such studies are essential for identifying the eutomer (the more active enantiomer) and understanding the stereochemical requirements for optimal interaction with the biological target.
Scaffold Hopping and Bioisosteric Replacements for Activity Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel compounds with improved properties. nih.gov These approaches involve modifying the core structure (scaffold) of a known active molecule or replacing specific functional groups with others that have similar physicochemical or biological properties.
For this compound, scaffold hopping could involve replacing the benzodioxole ring system with other bicyclic or heterocyclic scaffolds while aiming to retain the key pharmacophoric features necessary for biological activity. nih.gov This can lead to the discovery of new chemical series with different intellectual property profiles, improved synthetic accessibility, or enhanced drug-like properties. dundee.ac.uk
Bioisosteric replacement, on the other hand, focuses on the substitution of specific atoms or functional groups. cambridgemedchemconsulting.comdrughunter.com The goal is to fine-tune the molecule's properties, such as its size, shape, electronic distribution, and metabolic stability, to optimize its biological activity and pharmacokinetic profile.
Potential bioisosteric replacements for different moieties of this compound are presented in the table below:
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| 1,3-Benzodioxole | Benzothiazole, Indazole, Quinoline | To explore different heterocyclic cores that may offer improved metabolic stability or new interactions with the target. researchgate.net |
| Carboxamide | Sulfonamide, Tetrazole, 1,2,4-Oxadiazole | To modulate hydrogen bonding capacity, acidity, and metabolic stability. researchgate.netdrughunter.com |
| N-Methyl group | N-Ethyl, N-Cyclopropyl, N-CF3 | To alter lipophilicity, steric bulk, and metabolic stability at the nitrogen atom. |
By systematically applying these rational design strategies, it is possible to develop novel this compound derivatives with optimized therapeutic potential.
Exploration of Novel Non Clinical Applications for Benzodioxole 5 Carboxamide Compounds
Materials Science: Non-linear Optical Properties and Advanced Material Development
The development of advanced materials with non-linear optical (NLO) properties is crucial for applications in optoelectronics, including high-speed optical switching and data processing. Organic molecules are at the forefront of this research due to their potential for molecular engineering. jhuapl.edu Compounds with NLO properties can alter the phase, frequency, or amplitude of incident light, a phenomenon driven by the molecule's response to an applied optical field. jhuapl.edu
While direct research on the NLO properties of N-methyl-1,3-benzodioxole-5-carboxamide is not extensively documented, studies on structurally related benzodioxole derivatives show significant promise. The efficacy of an organic NLO material is often linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule, facilitated by a π-conjugated system. nih.gov
A study on (E)-N-(4-(3-(benzo[d] phytotechlab.comdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, a compound featuring the 1,3-benzodioxole (B145889) fragment, revealed strong NLO properties. nih.gov Theoretical analysis indicated that the 1,3-benzodioxole group acts as a primary electron donor, contributing to a favorable ICT, which is essential for NLO activity. nih.gov The investigation highlighted that the benzodioxole moiety's high electron density in the Highest Occupied Molecular Orbital (HOMO) facilitates this charge transfer to the acceptor part of the molecule. nih.gov This suggests that the benzodioxole core, a key feature of this compound, is a promising building block for designing novel NLO materials.
Table 1: Theoretical NLO Properties of a Related Benzodioxole Derivative
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -7.3259 | eV |
| LUMO Energy | -1.6120 | eV |
| Energy Gap (HOMO-LUMO) | 5.7138 | eV |
| Dipole Moment (μ) | 3.50 | Debye |
Data pertains to (E)-N-(4-(3-(benzo[d] phytotechlab.comdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide. nih.govnih.gov
Agricultural Science: Plant Growth Regulation and Crop Enhancement Strategies
In agricultural science, plant growth regulators are vital for improving crop yield and resilience. Auxins, a class of phytohormones, play a central role in regulating root growth and development. nih.gov The discovery of synthetic compounds that can mimic or enhance auxin activity is a key objective for developing new crop enhancement strategies.
Recent research has identified derivatives of 1,3-benzodioxole as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), leading to significant promotion of root growth. nih.gov A series of N-(benzo[d] phytotechlab.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized based on this chemical scaffold. nih.gov
Bioassays revealed that one derivative, designated K-10, exhibited exceptional root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice), significantly outperforming the widely used synthetic auxin, 1-naphthylacetic acid (NAA). nih.gov At a concentration of 0.1 μM, K-10 increased the primary root length in Arabidopsis by 37.1%, whereas NAA caused an inhibitory effect at the same concentration. nih.gov Further studies confirmed that K-10's mechanism of action involves binding to the TIR1 receptor, thereby enhancing auxin-related signaling responses. nih.gov Transcriptome analysis showed that K-10 induces a transcriptional response similar to natural auxins and down-regulates genes that inhibit root growth. nih.gov These findings underscore the potential of this compound and related structures as a basis for developing novel and effective plant growth regulators for modern agriculture.
Table 2: Root Growth-Promoting Activity of a Benzodioxole Derivative (K-10) in Arabidopsis thaliana
| Compound | Concentration (μM) | Primary Root Promotive Rate (%) |
|---|---|---|
| K-10 | 0.1 | +37.1% |
| HTS05309 (Parent Compound) | 0.1 | +18.7% |
| NAA (1-Naphthylacetic Acid) | 0.1 | -36.9% |
Data sourced from a study on N-(benzo[d] phytotechlab.comdioxol-5-yl)-2-(one-benzylthio) acetamides. nih.gov
Industrial Applications: Corrosion Inhibition Mechanisms and Efficacy
Corrosion is a significant challenge in many industries, leading to material degradation and economic losses. Organic corrosion inhibitors are widely used because they are cost-effective and can be applied easily. nih.gov These inhibitors typically function by adsorbing onto a metal's surface, creating a protective barrier that prevents contact with the corrosive medium. nih.govscispace.com The effectiveness of an organic inhibitor is often related to its molecular structure, particularly the presence of heteroatoms (like oxygen and nitrogen) and π-electron systems, which facilitate adsorption. nih.gov
The benzodioxole scaffold, present in this compound, has been studied for its potential as a corrosion inhibitor. Theoretical studies using quantum chemical calculations have been employed to predict the inhibition efficiency of various 1,3-benzodioxole derivatives. scispace.comresearchgate.net These studies analyze the relationship between a molecule's electronic properties and its ability to inhibit corrosion. researchgate.net
Key quantum chemical parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond and inhibiting corrosion. researchgate.net A low ELUMO suggests the molecule can accept electrons from the metal, forming a feedback bond that strengthens the adsorption. The energy gap (ΔE = ELUMO - EHOMO) is also a crucial indicator; a smaller gap generally correlates with higher inhibition efficiency. researchgate.net Studies on derivatives like 1,3-benzodioxole-5-carboxaldehyde and 1,3-benzodioxole-5-carboxylic acid show electronic properties conducive to corrosion inhibition, suggesting that the broader class of 1,3-benzodioxole-5-carboxamide (B1330235) compounds could be effective in this application. researchgate.net The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can be a combination of physical and chemical adsorption, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govresearchgate.nettudelft.nl
Table 3: Calculated Quantum Chemical Parameters for Related 1,3-Benzodioxole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|
| 1,3-Benzodioxole-5-carboxaldehyde | -9.006 | -0.998 | 8.008 | 3.013 |
Data derived from theoretical studies on 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.net
Future Directions in Research on N Methyl 1,3 Benzodioxole 5 Carboxamide
Advanced Mechanistic Investigations via Multi-Omics Approaches
To date, the understanding of how N-methyl-1,3-benzodioxole-5-carboxamide exerts its effects at a molecular level remains in its nascent stages. The advent of multi-omics technologies offers a powerful toolkit to comprehensively investigate the compound's mechanism of action. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the cellular response to this compound.
Future studies will likely employ these techniques to identify the full spectrum of molecular changes induced by this compound. For instance, transcriptomics can reveal alterations in gene expression, while proteomics can identify changes in protein levels and post-translational modifications. nih.gov This integrated approach can help to pinpoint the specific signaling pathways and cellular processes modulated by the compound. Such deep mechanistic insights are crucial for understanding its therapeutic effects and potential off-target activities. A multi-omics approach provides a detailed view of molecular insights with temporal resolution. embopress.org
Table 1: Potential Multi-Omics Approaches for Mechanistic Studies
| Omics Technology | Data Generated | Potential Insights |
| Genomics | DNA sequence variations | Identification of genetic markers for drug response |
| Transcriptomics | Gene expression levels | Elucidation of affected signaling pathways |
| Proteomics | Protein abundance and modifications | Identification of direct protein targets and downstream effectors |
| Metabolomics | Metabolite profiles | Understanding of metabolic reprogramming |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov In the context of this compound, these computational tools can be leveraged to accelerate the discovery of new analogues with improved efficacy and safety profiles. AI has the potential to completely transform the field of drug development. fnasjournals.com
AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel derivatives with desired pharmacological properties. filizolalab.org Machine learning models can be trained to predict the bioactivity of virtual compounds, enabling the rapid screening of large chemical libraries and reducing the need for extensive experimental testing. nih.gov Furthermore, generative models can design entirely new molecules based on the benzodioxole carboxamide scaffold, optimized for specific biological targets. researchgate.net This integration of AI and traditional medicinal chemistry will undoubtedly expedite the development of next-generation therapeutics based on this promising chemical entity.
Green Chemistry Principles in Synthesis of Benzodioxole Carboxamides
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ijbpas.com Future research on the synthesis of this compound and its derivatives will focus on developing more sustainable and environmentally friendly methods.
Key areas of focus will include the use of safer solvents, the reduction of waste, and the development of more energy-efficient reaction conditions. jddhs.com For instance, microwave-assisted synthesis has shown promise in the preparation of 1,3-benzodioxole (B145889) derivatives, offering advantages such as shorter reaction times and higher yields. researchgate.net By embracing green chemistry, researchers can ensure that the production of these potentially valuable therapeutic agents is conducted in an environmentally responsible manner. The main principles of green chemistry include waste prevention, atom economy, and avoiding the generation of hazardous chemicals. wjpmr.com Minimizing the use of unnecessary derivatization steps in chemical synthesis is also crucial to green chemistry. nih.gov
Table 2: Application of Green Chemistry Principles to Benzodioxole Carboxamide Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives such as water or bio-based solvents. jddhs.com |
| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. jddhs.com |
| Catalysis | Utilizing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents. |
Exploration of Undiscovered Biological Targets and Pathways
While some biological activities of benzodioxole derivatives have been reported, including anticonvulsant and anti-tumor effects, the full range of their biological targets remains largely unexplored. mdpi.commdpi.com Future research will aim to identify novel biological targets and pathways for this compound, potentially uncovering new therapeutic applications.
High-throughput screening campaigns against diverse panels of biological targets can reveal unexpected activities. Furthermore, chemical proteomics and other target identification methods can be employed to directly pinpoint the protein binding partners of the compound within a cellular context. The structural similarity of some benzodioxole derivatives to known pharmacologically active molecules, such as capsaicin (B1668287) analogues, suggests that a broader range of biological activities may be discovered. nih.gov A study of (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, a compound with a similar benzodioxole moiety, indicated its interaction with serotonergic pathways, highlighting a potential area for further investigation. nih.gov By systematically exploring the biological landscape, researchers can unlock new therapeutic opportunities for this versatile chemical scaffold.
Q & A
Q. What are the key analytical methods for structural confirmation of N-methyl-1,3-benzodioxole-5-carboxamide derivatives?
Methodological Answer:
- NMR Spectroscopy : The amide carbonyl group in this compound derivatives is confirmed by a distinct NMR signal at ~175 ppm (e.g., 175.1 ppm for C8 in 3,4-MDO-U-47700) . Proton NMR helps resolve substituent patterns, though complex coupling (e.g., around cyclohexyl groups) may require 2D techniques like COSY or NOESY.
- Mass Spectrometry : LC-QTOF-MS/MS provides accurate mass data and fragmentation patterns. For example, 3,4-MDO-U-47700 was identified via retrospective data mining of mass spectral libraries .
- Elemental Analysis : Combustion analysis validates calculated vs. observed C/H/N ratios (e.g., deviations <0.4% in synthesized analogs) .
Q. How are this compound derivatives synthesized?
Methodological Answer:
- Amide Coupling : Reacting 1,3-benzodioxole-5-carboxylic acid derivatives with amines (e.g., N-methyl-2-(dimethylamino)cyclohexylamine) using coupling agents like EDCI/HOBt. Yields (~20–23%) and purity depend on steric hindrance and solvent choice (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., from ethanol) to isolate solids. Melting points (e.g., 254–256°C for quinoline analogs) confirm crystallinity .
Advanced Research Questions
Q. How can stereochemical ambiguities in cyclohexyl substituents be resolved?
Methodological Answer:
- Stereochemical Challenges : Bulky substituents (e.g., dimethylamino groups) complicate proton NMR interpretation of cis/trans isomerism. For example, trans geometry is favored sterically but requires validation .
- Advanced Techniques :
Q. What structural modifications enhance receptor binding in opioid analogs like 3,4-MDO-U-47700?
Methodological Answer:
- Pharmacophore Design : Replacing dichlorinated benzamide (U-47700) with methylenedioxy groups improves lipophilicity and µ-opioid receptor affinity. Retrospective toxicological data (e.g., co-detection with fentanyl analogs) suggests potent activity .
- SAR Studies : Compare analogs with varying substituents (e.g., dimethylamino vs. isopropyl groups) using in vitro receptor assays and molecular docking to identify critical interactions .
Q. How do analytical workflows address trace-level detection in biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges isolates carboxamides from biological fluids.
- High-Resolution MS : LC-HRMS (e.g., QTOF) with data-independent acquisition (DIA) enables retrospective analysis. For 3,4-MDO-U-47700, this identified eight specimens with LOD <1 ng/mL .
- Isotopic Labeling : Use deuterated internal standards to correct matrix effects and ionization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
